Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyran derivatives, such as Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, has been achieved through various strategies. A dominant approach is the multicomponent reaction (MCR) method, which involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions .Molecular Structure Analysis

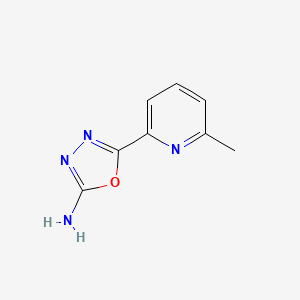

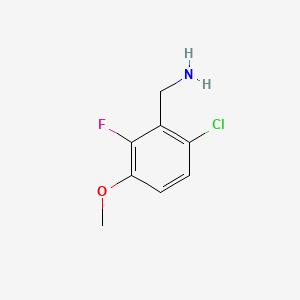

The molecular structure of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The InChI code for this compound isInChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 . The compound has a molecular weight of 174.19 g/mol . Chemical Reactions Analysis

The synthesis of pyran derivatives, including Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, often involves reactions with substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . These reactions can be catalyzed under various conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has a molecular weight of 174.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 55.8 Ų and contains 12 heavy atoms . The compound has a complexity of 157 and a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: Scientific Research Applications

Pharmaceutical Testing: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is available for purchase as a reference standard for pharmaceutical testing, ensuring accurate results in drug development and quality control processes .

Molecular Simulation: The compound is used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Synthesis of Pyran Derivatives: Pyran derivatives are synthesized through various reactions, such as multicomponent reactions involving substituted benzaldehydes and malononitrile to afford tetrahydro-4H-chromene derivatives . Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate may serve as a precursor or intermediate in similar synthetic strategies.

Catalysis: Pyran compounds are used to catalyze reactions following mechanisms like Knoevenagel condensation to gain pyran and tetrahydro-chromene derivatives . The ethyl 5-hydroxy variant could potentially act as a catalyst or part of a catalytic system in such reactions.

Annulation Reactions: The compound may be involved in annulation reactions, such as the phosphine-catalyzed [3 + 3] annulation of related compounds to synthesize stable tetrasubstituted pyrans .

Propiedades

IUPAC Name |

ethyl 5-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)

![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)